molecular formula C16H9Cl2F B11841903 1-(3,5-Dichlorophenyl)-4-fluoronaphthalene

1-(3,5-Dichlorophenyl)-4-fluoronaphthalene

Cat. No.: B11841903
M. Wt: 291.1 g/mol
InChI Key: ZMNKQMLIXZBPNQ-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-4-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring substituted with a 3,5-dichlorophenyl group and a fluorine atom

Preparation Methods

The synthesis of 1-(3,5-Dichlorophenyl)-4-fluoronaphthalene can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dichlorophenylboronic acid with 4-fluoronaphthalene under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere at elevated temperatures to yield the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and greener reaction conditions to improve yield and reduce environmental impact .

Chemical Reactions Analysis

1-(3,5-Dichlorophenyl)-4-fluoronaphthalene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring typically results in the formation of naphthoquinones, while substitution reactions can yield various substituted derivatives.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-4-fluoronaphthalene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

    Biology: The compound has been studied for its potential biological activities, including its effects on enzyme inhibition and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-4-fluoronaphthalene involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3,5-Dichlorophenyl)-4-fluoronaphthalene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and fluorine atoms, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C16H9Cl2F

Molecular Weight

291.1 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-4-fluoronaphthalene

InChI

InChI=1S/C16H9Cl2F/c17-11-7-10(8-12(18)9-11)13-5-6-16(19)15-4-2-1-3-14(13)15/h1-9H

InChI Key

ZMNKQMLIXZBPNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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